molecular formula C18H20N4O B14459482 4,4'-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline) CAS No. 70121-15-2

4,4'-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline)

Cat. No.: B14459482
CAS No.: 70121-15-2
M. Wt: 308.4 g/mol
InChI Key: FDPQHVJNRXVFAS-UHFFFAOYSA-N
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Description

4,4’-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization using a dehydrating agent such as thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), or phosphoric anhydride (P₄O₁₀) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various halogenating agents, nucleophiles, and electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4,4’-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

CAS No.

70121-15-2

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

4-[5-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C18H20N4O/c1-21(2)15-9-5-13(6-10-15)17-19-18(23-20-17)14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3

InChI Key

FDPQHVJNRXVFAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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